molecular formula C14H14N2O2 B2813396 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2377032-02-3

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2813396
CAS No.: 2377032-02-3
M. Wt: 242.278
InChI Key: PPVNAIGJYZKGTJ-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused to a tetrahydropyridine ring. The phenyl group at position 2 and the carboxylic acid at position 3 contribute to its unique physicochemical and biological properties. Key characteristics include:

  • CAS Number: 307307-97-7 .
  • Physical Form: White crystalline powder .
  • Melting Point: 215–223°C .
  • Purity: ≥97% (HPLC) .
  • Applications: Used in medicinal chemistry and as a precursor for drug-like molecules .

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)12-11-8-4-5-9-16(11)15-13(12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVNAIGJYZKGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C(=N2)C3=CC=CC=C3)C(=O)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For instance, the reaction of phenylhydrazine with a suitable β-ketoester can yield the desired pyrazole ring, which is then fused with a pyridine ring through further cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to maximize the output and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions typically result in derivatives with modified aromatic or heterocyclic rings.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant biological activities:

  • Anticancer Properties : Studies have shown that 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes implicated in disease processes. This includes targeting dihydroorotate dehydrogenase in acute myelogenous leukemia treatment strategies .

Applications in Medicinal Chemistry

The therapeutic potential of this compound extends to several applications:

  • Drug Development : Its unique scaffold allows for the design of novel drugs with enhanced selectivity and potency against specific biological targets.
  • Photodynamic Therapy : The compound's structural features make it suitable for use in photodynamic therapy (PDT), where it can act as a photosensitizer for cancer treatment by generating reactive oxygen species upon light activation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesNotable Properties
2-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidineMethyl group at the 2-positionDifferent biological activity profiles
7-Aryl-tetrahydropyrazolo[1,5-a]pyrimidinesAryl substitution at the 7-positionPotentially enhanced selectivity against certain targets
Ethyl 5,7-dioxo-4-phenethyl-pyrazolo[1,5-a]pyrimidineDioxo groups at positions 5 and 7Increased reactivity due to electron-withdrawing groups

This table highlights how variations in structural features can influence biological activity and synthesis methods while retaining core characteristics that define their class.

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Pyrazolo-Pyridine Core

(a) Substituent Variations
  • 6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid

    • Structure : Pyrazolo[3,4-c]pyridine core with 4-iodophenyl and 4-methoxyphenyl substituents.
    • Properties : Yellow solid; synthesized via saponification (NaOH/MeOH-H₂O) .
    • Applications : Explored for liquid crystal and biological activities .
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic Acid (1a) and 3,6-dicarboxylic Acid (1b) Structure: Dicarboxylic acid derivatives with substituents at positions 2,6 or 3,4. Applications: Studied for diversity-oriented medicinal libraries .
(b) Heterocycle Modifications
  • tert-Butyl 3-(((S)-7-Methyl-4-oxo-5-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methyl)pyrrolidine-1-carboxylate (13)

    • Structure : Pyrazolo[1,5-a]pyrazine core with trifluoromethylphenyl and tert-butyl ester groups.
    • Properties : Colorless oil; synthesized via Negishi coupling (63% yield) .
    • Applications : C(sp³)-enriched drug-like molecule synthesis .
  • 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic Acid

    • Structure : Pyrazolo[3,4-c]pyridine with Boc protection.
    • Properties : Similarity score 0.69 to the target compound; used in peptide mimetics .

Physicochemical and Functional Comparisons

Compound Name Core Structure Substituents Melting Point/Form Key Applications Reference
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid Pyrazolo[1,5-a]pyridine Phenyl (C2), COOH (C3) 215–223°C (crystalline) Drug intermediates
6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-...pyrazolo[3,4-c]pyridine-3-COOH Pyrazolo[3,4-c]pyridine 4-Iodophenyl, 4-methoxyphenyl, keto Not reported (yellow) Liquid crystals, bioactivity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid Pyrazolo[1,5-a]pyridine COOH (C2, C6) Not reported Medicinal chemistry libraries
tert-Butyl 3-(((S)-7-Methyl-4-oxo-5-(4-(trifluoromethyl)phenyl)-... Pyrazolo[1,5-a]pyrazine Trifluoromethylphenyl, tert-butyl Colorless oil Drug synthesis (Csp³-rich)

Biological Activity

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H14N2O2C_{14}H_{14}N_{2}O_{2} with a molecular weight of approximately 242.28 g/mol. The compound features a fused ring system comprising a pyrazole and a pyridine structure, which contributes to its unique chemical properties and potential interactions with biological systems .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

  • Cyclocondensation Reactions : This involves the reaction of appropriate precursors under acidic or basic conditions to form the desired heterocyclic structure.
  • Functionalization Techniques : Post-synthesis modifications can enhance the biological activity by introducing different functional groups.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anti-inflammatory Activity

Studies have shown that derivatives of this compound possess significant anti-inflammatory properties. For instance:

  • Selectivity for COX-2 : Some derivatives display high selectivity for cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The selectivity index (SI) for certain derivatives has been reported to be significantly higher than that of standard anti-inflammatory drugs like celecoxib .

Analgesic Effects

In vivo studies have demonstrated that compounds related to 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine can provide effective analgesic effects. For example:

  • Pain Models : Compounds were tested in carrageenan-induced paw edema models showing promising results in reducing pain and inflammation compared to control groups .

Case Studies and Research Findings

Several studies highlight the pharmacological potential of this compound:

StudyFindings
Dimmito et al. (2021)Reported significant analgesic effects after subcutaneous administration of related compounds.
Sivaramakarthikeyan et al. (2020)Found that certain derivatives exhibited enhanced anti-inflammatory profiles with minimal side effects on gastrointestinal health.
Abdellatif et al. (2021)Evaluated COX-1/COX-2 inhibition and highlighted the safety profile of these compounds in histopathological studies .

The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors in the inflammatory pathway:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, these compounds reduce the production of pro-inflammatory prostaglandins without significantly affecting gastric mucosa.
  • Modulation of Cytokine Release : The compound may also influence cytokine release from immune cells, contributing to its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with ketones or aldehydes, followed by functional group modifications. Key steps include:

  • Cyclization : Controlled heating (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) with catalytic acid or base .
  • Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tetrahydropyridine ring protons (δ 1.5–2.5 ppm) and carboxylic acid proton (δ ~12 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 166.18 (C₈H₁₀N₂O₂) .
  • Infrared (IR) Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and 2500–3300 cm⁻¹ (O-H) .

Q. How can researchers optimize reaction conditions to improve yields during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve cyclization efficiency .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions like decarboxylation .

Advanced Research Questions

Q. How can contradictory data regarding the compound's biological activity be systematically addressed?

  • Methodological Answer :

  • Assay Validation : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., DPP-IV activity) with cellular assays (e.g., glucose uptake in hepatocytes) .
  • Dose-Response Analysis : Test a broader concentration range (1 nM–100 µM) to identify non-linear effects .

Q. What strategies are employed to design derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the carboxylic acid group with ester prodrugs (e.g., ethyl ester) to improve membrane permeability .
  • Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance metabolic stability .
  • In Silico Screening : Use molecular docking to predict binding affinity to target proteins (e.g., DPP-IV) before synthesis .

Q. How do structural modifications at specific positions influence the compound's reactivity and bioactivity?

  • Methodological Answer :

  • Position 2 (Phenyl Group) : Fluorination at the para-position increases electronegativity, enhancing hydrogen bonding with enzyme active sites (e.g., ~20% increase in DPP-IV inhibition) .
  • Position 3 (Carboxylic Acid) : Methylation reduces acidity (pKa shift from ~4.5 to 5.2), altering solubility and bioavailability .
  • Core Saturation : Reducing the tetrahydropyridine ring to a fully saturated piperidine decreases planarity, reducing off-target interactions .

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